2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that belongs to the class of amino acids. It features a brominated aromatic ring and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Amino Acid Formation: The brominated intermediate is then reacted with glycine or a glycine derivative to form the amino acid backbone.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic ring.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group.
Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while substitution could introduce an amine or thiol group.
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine atom and the Boc-protected amino group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 2-(3-Fluoro-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 2-(3-Iodo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Uniqueness
The uniqueness of 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. The Boc-protected amino group also provides a versatile handle for further chemical modifications.
Properties
Molecular Formula |
C14H18BrNO4 |
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Molecular Weight |
344.20 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18BrNO4/c1-8-9(6-5-7-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
VEXZWFWZPUXGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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